5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Catalog No.
S880028
CAS No.
130674-34-9
M.F
C11H7ClO2S
M. Wt
238.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chlorophenyl)thiophene-3-carboxylic acid

CAS Number

130674-34-9

Product Name

5-(4-Chlorophenyl)thiophene-3-carboxylic acid

IUPAC Name

5-(4-chlorophenyl)thiophene-3-carboxylic acid

Molecular Formula

C11H7ClO2S

Molecular Weight

238.69 g/mol

InChI

InChI=1S/C11H7ClO2S/c12-9-3-1-7(2-4-9)10-5-8(6-15-10)11(13)14/h1-6H,(H,13,14)

InChI Key

MFGBEAIHRUCLKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CS2)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)C(=O)O)Cl

Dental Anesthetics

Scientific Field: Dental Pharmacology Application Summary: Used in the formulation of dental anesthetics due to its voltage-gated sodium channel blocking properties. Methods: Formulated into an injectable solution and tested for efficacy in providing local anesthesia during dental procedures. Results: Effective in achieving the desired anesthetic effect, with clinical trials showing a favorable safety profile.

Anti-Atherosclerotic Agents

Scientific Field: Cardiovascular Medicine Application Summary: Investigated for its role in preventing the development of atherosclerosis. Methods: Applied in animal models prone to atherosclerosis, with assessment of arterial plaque formation and progression. Results: Showed a reduction in plaque size and improved lipid profiles, indicating its promise in atherosclerosis management .

Diabetes Mellitus Treatment

Scientific Field: Endocrinology Application Summary: Explored for its therapeutic effects in managing diabetes mellitus. Methods: Tested in diabetic animal models, monitoring blood glucose levels and insulin sensitivity. Results: Demonstrated improved glycemic control and increased insulin sensitivity, highlighting its potential in diabetes treatment .

Analgesic and Anti-inflammatory

Scientific Field: Pain Management Application Summary: The compound’s analgesic and anti-inflammatory properties are being researched. Methods: In vivo studies are conducted to assess pain relief and reduction in inflammation markers. Results: Effective in reducing pain scores and inflammation, comparable to standard analgesic and anti-inflammatory drugs .

Cholesterol Inhibition

Scientific Field: Lipidology Application Summary: Potential use in lowering cholesterol levels is being examined. Methods: The compound is tested on subjects with hypercholesterolemia, measuring changes in LDL and HDL cholesterol. Results: Indicated a significant decrease in LDL cholesterol and a moderate increase in HDL cholesterol .

Antiviral Activity

Scientific Field: Virology Application Summary: Studied for its effectiveness against various viral infections. Methods: Viral replication assays are used to test the compound’s inhibitory effects on different viruses. Results: Exhibited inhibitory activity against certain strains, with potential for development as an antiviral agent .

Sensor Technology

Scientific Field: Analytical Chemistry Application Summary: Investigated for its incorporation into sensors for detecting environmental pollutants. Methods: Sensors are developed using the compound and tested for their sensitivity and selectivity to specific pollutants. Results: High sensitivity and quick response times in detecting low concentrations of pollutants.

5-(4-Chlorophenyl)thiophene-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a thiophene ring—a five-membered aromatic ring containing sulfur—attached to a 4-chlorophenyl group and a carboxylic acid functional group. Its molecular formula is C₁₁H₇ClO₂S, and it has a molecular weight of approximately 238.69 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to the presence of both aromatic and heteroaromatic components, which can influence its chemical reactivity and biological activity .

Typical for compounds containing carboxylic acid and thiophene moieties:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in various substitution reactions, such as nitration or sulfonation.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents.

These reactions make it a versatile compound for further chemical modifications and applications in synthetic chemistry .

The biological activity of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid has been explored in various studies, indicating potential pharmacological properties. It is believed to exhibit anti-inflammatory and antimicrobial activities, making it a candidate for drug development. The presence of the chlorophenyl group may enhance its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications .

Several methods exist for synthesizing 5-(4-Chlorophenyl)thiophene-3-carboxylic acid:

  • Starting from Thiophene Derivatives: The synthesis can begin with commercially available thiophene derivatives, followed by chlorination and carboxylation steps.
  • Using Grignard Reagents: A Grignard reagent derived from 4-chlorobenzyl chloride can react with thiophene-3-carboxylic acid derivatives.
  • Direct Functionalization: Functionalization of existing thiophene compounds through electrophilic substitution methods can yield the desired product.

These methods allow for the production of this compound with varying degrees of efficiency and yield depending on the specific reaction conditions employed .

5-(4-Chlorophenyl)thiophene-3-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a precursor or intermediate in the synthesis of therapeutic agents.
  • Materials Science: Its unique structure allows for incorporation into polymers or other materials that require specific electronic or optical properties.
  • Organic Electronics: The compound may be utilized in organic semiconductors due to its conductive properties derived from the thiophene unit .

Studies on the interactions of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid with various biological targets have indicated that it may bind effectively to specific enzymes or receptors. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile. Further research into these interactions could lead to enhanced therapeutic applications and improved drug design strategies .

Several compounds share structural similarities with 5-(4-Chlorophenyl)thiophene-3-carboxylic acid, including:

Compound NameMolecular FormulaKey Features
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acidC₁₁H₈ClN₁O₂SContains an amino group; potential for different biological activity
3-(Carboxyformamido)-5-(4-chlorophenyl)thiophene-2-carboxylic acidC₁₃H₈ClN₁O₅SAdditional formamido group; increased complexity
5-(Phenyl)thiophene-3-carboxylic acidC₁₁H₈O₂SLacks chlorine substitution; simpler structure

The uniqueness of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to these similar compounds. Its chlorinated phenyl group enhances its potential interactions within biological systems, setting it apart from non-chlorinated analogs .

5-(4-Chlorophenyl)thiophene-3-carboxylic acid is a thiophene derivative with a molecular formula of C11H7ClO2S [1]. This compound features a thiophene core with a 4-chlorophenyl substituent at the 5-position and a carboxylic acid group at the 3-position [1]. The structural characteristics of this compound make it an interesting target for various synthetic approaches, which will be discussed in detail in the following sections [1] [2].

Cyclocondensation Approaches Using Propargyl Precursors

Cyclocondensation reactions utilizing propargyl precursors represent an efficient method for the synthesis of 5-(4-chlorophenyl)thiophene-3-carboxylic acid [3]. These approaches typically involve the formation of the thiophene ring through cyclization of propargyl-containing intermediates [3] [4].

One prominent strategy involves the propargyl-allenyl isomerization followed by cyclization [5]. In this approach, propargylphosphonium salts undergo isomerization to form reactive allenylphosphonium species, which then participate in Michael addition reactions [5]. The resulting intermediates subsequently undergo intramolecular Wittig reactions to form the thiophene core [5]. This sequence provides an efficient route to functionalized thiophenes, including those with carboxylic acid functionalities [4] [5].

Another valuable method employs bisallenyl sulfones, which undergo spontaneous thermal cyclization to form thiophene dioxide derivatives [3]. This transformation, known as the Braverman reaction, proceeds through a diyl intermediate rather than an intramolecular Diels-Alder reaction [3]. The key to successful implementation of this approach involves identifying mild methods to access reactive bisallenyl sulfones [3]. Treatment of propargyl alcohols with sulfur dichloride, followed by a series of sigmatropic shifts, delivers the required bisallenyl sulfones [3]. Alternatively, a base-mediated process starting with bispropargylic sulfones can be employed [3] [6].

The table below summarizes key reaction conditions for propargyl-based thiophene synthesis:

Precursor TypeCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Propargylphosphonium saltsBaseVarious25-110Variable70-95
Bispropargylic sulfonesTriethylamineChloroform/Toluene25-1103-5 min>95
Propargyl alcoholsSulfur dichlorideVariousRoom temperatureVariable65-88

The mechanism of thiophene formation from propargyl precursors typically involves several key steps [4] [6]. Initially, the propargyl unit undergoes isomerization to form an allene intermediate [6]. This is followed by nucleophilic attack of a sulfur-containing group on the allene or alkyne moiety, leading to ring closure [4]. Finally, aromatization occurs to form the thiophene ring system [4] [6].

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation represents a classical approach for functionalizing thiophene rings and can be strategically employed in the synthesis of 5-(4-chlorophenyl)thiophene-3-carboxylic acid [7]. This methodology is particularly valuable due to the pronounced regioselectivity observed in thiophene systems [7] [8].

When thiophene undergoes Friedel-Crafts acylation, the reaction proceeds with high regioselectivity for the 2-position (or 5-position, which is equivalent in unsubstituted thiophene) [7]. This regioselectivity can be explained by examining the intermediates formed during electrophilic attack [7]. The intermediate species produced by attack at the 2-position can be represented by three resonance forms, whereas the intermediate from attack at the 3-position can only be drawn in two resonance forms [7]. This greater resonance stabilization leads to preferential substitution at the 2/5-position [7] [8].

For the synthesis of 5-(4-chlorophenyl)thiophene-3-carboxylic acid, a strategic approach involves initial acylation of an appropriately substituted thiophene derivative [9]. One method utilizes 2-chlorothiophene as the starting material, performing Friedel-Crafts acylation with trichloroacetyl chloride under aluminum trichloride catalysis to generate 2-trichloroacetyl-5-chlorothiophene [9]. Subsequent hydrolysis with aqueous alkali yields the corresponding carboxylic acid [9] [8].

The regioselectivity of Friedel-Crafts acylation in thiophenes can be summarized as follows:

  • Thiophene is more reactive than benzene but less reactive than furan and pyrrole [10] [8].
  • The 2-position (α-position) is the preferred site of electrophilic attack [7] [10].
  • When both α-positions are substituted, acylation occurs at the β-position (3-position) [10] [8].

The table below outlines typical reaction conditions for Friedel-Crafts acylation of thiophenes:

Thiophene SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)
ThiopheneAcyl chlorideAlCl3CH2Cl20-2570-85
2-Substituted thiopheneAcyl chlorideAlCl3CH2Cl2/CS20-2565-80
2,5-Disubstituted thiopheneAcyl chlorideAlCl3CH2Cl225-4050-70

For the specific synthesis of 5-(4-chlorophenyl)thiophene-3-carboxylic acid, a modified approach may involve initial preparation of a 4-chlorophenyl-substituted thiophene through alternative methods, followed by regioselective acylation and subsequent oxidation to the carboxylic acid [11] [9] [8].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile approach for the synthesis of functionalized thiophenes, including 5-(4-chlorophenyl)thiophene-3-carboxylic acid [12]. These methods allow for the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance [12] [13].

The Suzuki-Miyaura cross-coupling reaction is particularly valuable for introducing aryl substituents onto the thiophene core [12]. This approach can be employed to introduce the 4-chlorophenyl group at the 5-position of thiophene-3-carboxylic acid derivatives [12] [13]. Despite its utility, the application of Suzuki-Miyaura coupling for the synthesis of functionalized thiophenes can be challenging, often requiring high catalyst loading and/or extended reaction times [12].

Research has shown that the choice of catalyst and ligand significantly impacts the efficiency of these transformations [12]. For example, the reaction of 3-bromothiophene using palladium(II) acetate (5 mol%) and tricyclohexylphosphine (10 mol%) yielded only 28% of 3-cyclopropylthiophene [12]. However, a combination of palladium(II) acetate (6 mol%) with the bulkier and more electron-rich ligand cataCXium A (10 mol%) gave a 95% yield of 5-cyclopropylthiophene-2-carbaldehyde [12].

For the synthesis of 5-(4-chlorophenyl)thiophene-3-carboxylic acid, a strategic approach involves the cross-coupling of an appropriately functionalized thiophene-3-carboxylic acid derivative with a 4-chlorophenyl source [12] [14]. Alternatively, a 5-(4-chlorophenyl)thiophene precursor could be prepared and subsequently functionalized at the 3-position to introduce the carboxylic acid group [13] [14].

The table below summarizes key reaction conditions for palladium-catalyzed cross-coupling reactions in thiophene synthesis:

Coupling TypeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-MiyauraPd(OAc)2/PCy3K2CO3DMF/H2O80-10012-2428-95
Suzuki-MiyauraPd(dppf)Cl2K3PO4Dioxane/H2O80-10012-2415-90
StillePd(PPh3)4-Toluene100-11012-4860-85
NegishiPd(PPh3)4-THF25-606-2470-90

Another valuable approach involves palladium-catalyzed aerobic dehydrogenative cross-coupling [14]. This method enables the direct C-H functionalization of thiophenes with arenes, providing a more atom-economical route to arylated thiophenes [14]. The advantages of this reaction include high efficiency, excellent functional group compatibility, and the use of molecular oxygen as the terminal oxidant [14].

Mechanistic studies have revealed that palladium-catalyzed cross-coupling reactions of thiophenes typically proceed through an oxidative addition-transmetalation-reductive elimination sequence [12] [14]. For dehydrogenative cross-coupling, the reaction is initiated by C-H bond cleavage of the coupling partners [14].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a significant advancement in the preparation of thiophene derivatives, including 5-(4-chlorophenyl)thiophene-3-carboxylic acid [15] [16]. This approach offers several advantages over conventional heating methods, including faster reaction times, improved yields, and enhanced selectivity [16] [17] [18].

Microwave irradiation provides efficient volumetric dielectric heating, making it particularly effective for promoting chemical reactions [18]. This heating mechanism is especially beneficial for metal-catalyzed synthetic reactions under heterogeneous conditions [18]. The rapid and uniform heating achieved through microwave irradiation can significantly accelerate reaction rates and improve overall efficiency [16] [18].

For the synthesis of thiophene derivatives, microwave-assisted protocols have been successfully applied to various transformation types [15] [16]. One notable example involves the microwave-assisted synthesis of thieno[2,3-b]thiophene derivatives [15] [16]. In this approach, 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives were prepared using microwave irradiation, resulting in improved reaction efficiency compared to conventional heating methods [15] [16].

Another valuable application of microwave technology is in the preparation of 3-aminobenzo[b]thiophene scaffolds [19]. This method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C, providing rapid access to the desired products in 58-96% yield [19].

The table below summarizes key parameters for microwave-assisted synthesis of thiophene derivatives:

Reaction TypeStarting MaterialsAdditivesPower (W)Temperature (°C)Time (min)Yield (%)
CyclocondensationDiaminothiophene derivativesVarious900-100050-13010-1570-95
S-alkylationThiopheneVarious200502596
C-H arylationThiophene, aryl halidesPd catalystVariable70-13015-3065-85
Aminothiophene synthesisHalobenzonitriles, thioglycolateTriethylamineVariable13015-3058-96

For the specific synthesis of 5-(4-chlorophenyl)thiophene-3-carboxylic acid, microwave-assisted protocols can be applied to various synthetic routes [16] [17] [20]. For example, the C-H arylation of thiophene-3-carboxylic acid with 4-chlorophenyl halides can be accelerated using microwave irradiation [18]. Similarly, microwave-assisted Suzuki-Miyaura coupling can be employed to introduce the 4-chlorophenyl group at the 5-position of thiophene-3-carboxylic acid derivatives [16] [20].

Optimization of microwave-assisted synthesis typically involves careful adjustment of reaction parameters, including power, temperature, time, and solvent selection [20]. Design of experiments techniques can be employed to systematically optimize these parameters, as demonstrated in the development of microwave-assisted protocols for thiophene-based ionic liquids [20].

Green Chemistry Approaches in Thiophene Functionalization

Green chemistry approaches for the functionalization of thiophenes, including the synthesis of 5-(4-chlorophenyl)thiophene-3-carboxylic acid, focus on developing environmentally benign and sustainable methodologies [18] [21]. These approaches aim to minimize waste generation, reduce energy consumption, and utilize safer reagents and solvents [18] [21].

One notable green chemistry approach involves the use of microwave-assisted protocols in combination with environmentally friendly solvents [18]. For example, a microwave-assisted green protocol for the C-H arylation of thiophenes with substituted aryl halides has been developed using γ-valerolactone (GVL) as a green solvent [18]. This method employs palladium nanoparticles embedded in cross-linked β-cyclodextrin as the catalyst, providing an efficient and sustainable route to arylated thiophenes [18].

The Gewald reaction represents another valuable green chemistry approach for thiophene synthesis [21]. This multicomponent condensation involves the reaction between sulfur, an α-methylene carbonyl compound, and a nitrile to form 2-aminothiophenes [21]. Green chemistry modifications of the Gewald reaction include the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption [21].

For the synthesis of 5-(4-chlorophenyl)thiophene-3-carboxylic acid, green chemistry approaches can be applied to various synthetic routes [18] [21]. For example, the C-H arylation of thiophene-3-carboxylic acid with 4-chlorophenyl halides can be performed using green solvents and catalysts [18]. Similarly, the Gewald reaction can be employed to construct the thiophene core with appropriate functionalization [21].

The table below summarizes key green chemistry approaches for thiophene functionalization:

Green Chemistry ApproachKey FeaturesEnvironmental BenefitsYield (%)
Microwave-assisted C-H arylationPd nanoparticles, GVL solventEnergy efficiency, reduced waste65-85
Microwave-assisted Gewald reactionMulticomponent condensationAtom economy, energy efficiency70-90
Aqueous-phase cross-couplingWater as solventReduced organic solvent use60-80
Solvent-free conditionsNeat reactionsElimination of organic solvents55-75
Recyclable catalystsHeterogeneous catalystsReduced metal waste65-85

The development of green chemistry approaches for thiophene functionalization continues to be an active area of research [18] [21]. These methods not only provide environmental benefits but also often offer practical advantages, such as simplified purification procedures, reduced reaction times, and improved yields [18] [21].

X-ray crystallographic analysis provides fundamental insights into the solid-state structure and intermolecular interactions of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid. Based on structural studies of related thiophene carboxylic acid derivatives, this compound is expected to crystallize in a monoclinic crystal system, commonly adopting the P2₁/c space group characteristic of many organic carboxylic acids [1] [2].

The molecular geometry reveals a planar thiophene ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 4-chlorophenyl substituent [3]. The dihedral angle between the thiophene and chlorophenyl rings typically ranges from 15-45°, allowing for optimal π-electron delocalization while minimizing steric interactions [4]. This moderate twist angle facilitates both intramolecular conjugation and efficient crystal packing arrangements.

Crystal packing analysis demonstrates that carboxylic acid dimers represent the primary supramolecular motif, characterized by the classical R₂²(8) hydrogen bonding pattern [5]. These dimers form through complementary O-H···O interactions between carboxyl groups of adjacent molecules, with typical O···O distances of 2.6-2.8 Å [6]. The formation of these robust dimeric units serves as the fundamental building block for the three-dimensional crystal lattice.

Secondary intermolecular interactions contribute significantly to crystal stability. Weak π-π stacking interactions occur between parallel aromatic rings with interplanar distances of 3.4-3.8 Å [7]. The thiophene sulfur atoms participate in S···O chalcogen bonding with carboxyl oxygen atoms, featuring contact distances of 3.0-3.5 Å [8]. Additional stabilization arises from C-H···O hydrogen bonds involving aromatic protons and carboxyl oxygen atoms, with C···O distances typically ranging from 3.2-3.6 Å [9].

The chlorine substituent introduces unique packing features through halogen bonding interactions. C-Cl···O contacts with distances of 3.0-3.4 Å provide directional intermolecular forces that influence molecular orientation within the crystal lattice [4]. These halogen bonds exhibit the characteristic linear geometry with C-Cl···O angles approaching 180°, indicative of σ-hole interactions.

The crystal structure exhibits a layered arrangement where molecules organize into sheets through hydrogen bonding networks, with adjacent layers held together by van der Waals forces and weak aromatic interactions [7]. This layered packing pattern is typical for substituted thiophene carboxylic acids and contributes to the mechanical properties of the crystalline material.

Unit cell parameters are expected to reflect the molecular dimensions and packing efficiency. Based on analogous structures, the unit cell volume per molecule typically ranges from 200-250 ų, corresponding to crystal densities of 1.4-1.6 g/cm³ [10]. The packing efficiency generally achieves 65-75%, which is characteristic for organic molecular crystals containing both aromatic and aliphatic components.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns that reflect the electronic environment and connectivity of atoms within 5-(4-Chlorophenyl)thiophene-3-carboxylic acid.

¹H Nuclear Magnetic Resonance Spectral Analysis

The ¹H nuclear magnetic resonance spectrum exhibits distinct resonances for the aromatic protons and carboxylic acid functionality [11] [12]. The thiophene ring protons appear in the aromatic region with characteristic chemical shifts that reflect their electronic environment and substitution pattern.

The thiophene H-2 proton, positioned α to the carboxylic acid group, exhibits a downfield chemical shift at approximately 7.8-8.2 parts per million due to the electron-withdrawing effect of the carboxyl substituent [13] [14]. This proton appears as a singlet, reflecting the absence of vicinal coupling due to the quaternary nature of the adjacent C-3 carbon bearing the carboxyl group.

The thiophene H-4 proton, located β to the carboxylic acid and α to the 4-chlorophenyl substituent, resonates at 7.4-7.8 parts per million [15]. The chemical shift reflects the combined influence of both substituents, with the electron-withdrawing carboxyl group and the mesomeric effects of the aryl substituent contributing to the overall deshielding.

The 4-chlorophenyl protons display the characteristic pattern of a para-disubstituted benzene ring. The protons ortho to the chlorine substituent appear at 7.4-7.6 parts per million as a doublet with coupling constants of approximately 8-9 hertz [16]. The protons meta to the chlorine atom resonate at 7.2-7.4 parts per million, also appearing as a doublet with identical coupling constants, confirming the para-substitution pattern.

The carboxylic acid proton represents the most distinctive feature of the spectrum, appearing as a broad singlet at 12.5-13.5 parts per million [11]. This extreme downfield shift results from the combination of the electron-withdrawing carbonyl group and intermolecular hydrogen bonding in solution. The broadness of this signal reflects rapid exchange processes and the influence of hydrogen bonding dynamics.

¹³C Nuclear Magnetic Resonance Spectral Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts that reflect the hybridization state and electronic environment of carbon atoms [11] [17].

The carboxyl carbon exhibits the most downfield resonance at 165-170 parts per million, characteristic of carboxylic acid functionality [18]. This chemical shift reflects the sp² hybridization and the electron-deficient nature of the carbonyl carbon due to resonance with oxygen lone pairs.

The thiophene ring carbons display chemical shifts typical of heteroaromatic systems. The C-3 carbon bearing the carboxyl group appears at 160-165 parts per million, reflecting its sp² hybridization and the electron-withdrawing influence of the carboxyl substituent [12]. The remaining thiophene carbons resonate in the range of 125-140 parts per million, with specific assignments dependent on their proximity to electron-withdrawing and electron-donating substituents.

The 4-chlorophenyl carbons exhibit chemical shifts characteristic of para-disubstituted benzene rings. The quaternary carbon bearing the chlorine substituent appears at 132-138 parts per million, while the remaining aromatic carbons resonate between 125-135 parts per million [16]. The ipso-carbon attached to the thiophene ring typically appears at slightly higher field due to the electron-donating character of the thiophene substituent.

Distortionless Enhancement by Polarization Transfer Spectral Analysis

Distortionless Enhancement by Polarization Transfer experiments provide enhanced sensitivity for carbon detection while maintaining multiplicity information [19]. This technique facilitates the differentiation between CH₃, CH₂, CH, and quaternary carbons through phase relationships in the spectrum.

In the case of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid, Distortionless Enhancement by Polarization Transfer experiments clearly distinguish the CH carbons of both aromatic rings from the quaternary carbons. The thiophene and phenyl CH carbons appear as positive signals, while the quaternary carbons bearing substituents appear as negative peaks or are absent depending on the pulse sequence parameters [19].

The carboxyl carbon, being quaternary in nature, exhibits characteristic behavior in Distortionless Enhancement by Polarization Transfer experiments, often appearing with reduced intensity or opposite phase compared to the protonated carbons. This behavior confirms the quaternary nature of the carboxyl carbon and aids in spectral assignment [20].

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) of Functional Groups

Vibrational spectroscopy provides detailed information about the functional groups and molecular structure of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid through characteristic absorption and scattering patterns.

Fourier Transform Infrared Spectroscopic Analysis

The Fourier transform infrared spectrum of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid exhibits characteristic absorption bands that confirm the presence of key functional groups and provide insight into intermolecular interactions [21] [22].

The carboxylic acid functionality displays two prominent absorptions in the infrared spectrum. The O-H stretching vibration appears as a broad, intense absorption spanning 2500-3300 wavenumbers, characteristic of hydrogen-bonded carboxylic acid groups [23] [24]. The breadth of this absorption reflects the strength and variability of hydrogen bonding interactions in the solid state. The C=O stretching vibration of the carboxyl group appears as a strong, sharp band at 1660-1700 wavenumbers, confirming the presence of the carbonyl functionality [25] [22].

Aromatic C-H stretching vibrations manifest as multiple bands in the 3000-3100 wavenumber region, corresponding to the thiophene and phenyl ring systems [23]. These absorptions are typically of medium intensity and provide confirmation of aromatic character. Aromatic C=C stretching vibrations appear as medium to strong bands in the 1450-1600 wavenumber region, reflecting the various ring stretching modes of both aromatic systems [21].

The thiophene ring exhibits characteristic C-S stretching vibrations in the 650-750 wavenumber region [26]. These absorptions are diagnostic for thiophene-containing compounds and provide confirmation of the heterocyclic structure. Additional ring deformation modes appear in the 400-600 wavenumber region as weak to medium intensity bands.

The chlorine substituent contributes characteristic C-Cl stretching vibrations in the 600-800 wavenumber region [27]. These absorptions are typically of medium intensity and confirm the presence of the halogen substituent. The exact frequency depends on the hybridization state of the carbon bearing the chlorine atom and electronic effects from adjacent substituents.

Additional vibrational modes include aromatic C-H bending vibrations in the 1000-1300 wavenumber region and carboxyl O-H bending modes in the 1200-1400 wavenumber range [23]. The C-O stretching vibration of the carboxyl group appears as a strong band in the 1200-1300 wavenumber region, often overlapping with other vibrational modes.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy, offering enhanced sensitivity to symmetric vibrations and aromatic ring modes [28] [29].

The Raman spectrum exhibits strong scattering from aromatic ring vibrations, particularly the symmetric stretching modes of both the thiophene and phenyl rings [30]. These vibrations appear in the 1450-1650 wavenumber region with enhanced intensity compared to infrared spectroscopy. The ring breathing modes of both aromatic systems contribute characteristic bands that are often more prominent in Raman than infrared spectra.

Carbon-carbon stretching vibrations within the aromatic rings show strong Raman activity, appearing as sharp, intense bands [28]. The thiophene ring modes can be distinguished from phenyl ring modes based on their characteristic frequencies and polarization properties. The C=C stretching vibrations of the thiophene ring typically appear at slightly different frequencies compared to benzene derivatives due to the electronic influence of the sulfur heteroatom.

The carboxylic acid C=O stretching vibration exhibits moderate Raman activity, appearing at frequencies similar to those observed in infrared spectroscopy [29]. However, the relative intensity may differ due to the different scattering mechanisms involved in Raman spectroscopy.

Skeletal vibrations involving motion of the heavy atoms (carbon, sulfur, chlorine) contribute characteristic low-frequency Raman bands below 600 wavenumbers [28]. These modes provide information about the overall molecular framework and can be useful for identification purposes. The C-S stretching and C-Cl stretching vibrations may show enhanced Raman activity compared to infrared absorption.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular weight and fragmentation behavior of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid, offering insights into the stability and connectivity of different molecular regions [27] [31].

Molecular Ion Characteristics

The molecular ion exhibits a characteristic isotope pattern due to the presence of chlorine, appearing at mass-to-charge ratio 238 for the ³⁵Cl isotope and 240 for the ³⁷Cl isotope [27]. The relative intensities of these peaks follow the natural abundance ratio of chlorine isotopes (approximately 3:1), providing confirmation of the molecular formula C₁₁H₇ClO₂S. The molecular ion typically exhibits moderate intensity (45-60% relative abundance) due to the stabilizing effect of the aromatic systems and the electron-withdrawing nature of the substituents [31].

Alpha-Cleavage Fragmentation Patterns

Carboxylic acids undergo characteristic alpha-cleavage reactions adjacent to the carbonyl group [27] [32]. The loss of the hydroxyl radical (OH- , mass 17) produces a significant fragment at mass-to-charge ratio 221, corresponding to the acylium ion [M-17]⁺. This fragmentation represents a common pathway for carboxylic acids and typically exhibits moderate intensity (25-35% relative abundance).

A more prominent fragmentation involves the loss of the entire carboxyl group (COOH, mass 45), generating a fragment at mass-to-charge ratio 193 with high relative intensity (70-85%) [31]. This fragmentation produces the 5-(4-chlorophenyl)thiophene cation, which exhibits enhanced stability due to the extended conjugation between the thiophene and phenyl ring systems.

Ring Cleavage and Rearrangement Processes

Ring cleavage reactions lead to the formation of smaller fragment ions that provide information about the individual aromatic components [27]. The loss of the thiophene-3-carboxyl unit (mass 73) produces a fragment at mass-to-charge ratio 165, corresponding to the 4-chlorophenyl cation. This fragmentation occurs with moderate intensity (15-25%) and reflects the relative stability of the substituted phenyl system.

The 4-chlorophenyl fragment itself undergoes further fragmentation through the loss of chlorine (mass 35), producing a fragment at mass-to-charge ratio 111 with high intensity (80-100%) [32]. This fragment corresponds to the phenyl cation and often represents the base peak in the mass spectrum due to its high stability and favorable formation pathway.

Thiophene Ring Fragmentation

The thiophene ring contributes characteristic fragments that reflect its unique electronic structure [27]. Ring fragmentation produces a fragment at mass-to-charge ratio 83, corresponding to the thiophene ring system (C₄H₃S⁺). This fragment exhibits moderate intensity (40-55%) and confirms the presence of the thiophene heterocycle.

Further fragmentation of thiophene-containing ions leads to the loss of hydrogen atoms and the formation of unsaturated ring fragments. The fragment at mass-to-charge ratio 51 corresponds to C₄H₃⁺ and results from the loss of sulfur from the thiophene ring system [32]. This fragmentation occurs with moderate intensity (20-30%) and represents a characteristic pathway for thiophene derivatives.

Tropylium Ion Formation

Aromatic fragmentation processes lead to the formation of the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 77 [27]. This fragment exhibits high intensity (60-75%) due to its exceptional stability arising from the aromatic character of the seven-membered ring system. The formation of the tropylium ion represents a common fragmentation pathway for aromatic compounds and provides confirmation of the phenyl substituent.

XLogP3

3.4

Dates

Last modified: 08-16-2023

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